Guanidine salts, like guanidine hydrochloride and guanidine thiocyanate, are strong chaotropic agents. They disrupt hydrogen bonds, electrostatic interactions, and hydrophobic interactions that maintain protein structure. This unfolding process, called denaturation, allows researchers to study protein structure and function [Source: National Institutes of Health, ].
Guanidine's ability to disrupt protein-protein and protein-nucleic acid interactions makes it valuable for protein extraction from tissues and cells. This is crucial for various downstream applications like protein purification, analysis, and characterization [Source: Sigma-Aldrich, ].
Guanidine thiocyanate is a common component of RNA extraction buffers. It inactivates RNases (enzymes that degrade RNA) and disrupts cellular membranes, facilitating efficient RNA isolation from various biological samples [Source: Agilent Technologies, ].
Guanidine thiocyanate can also be used in RNA precipitation protocols, concentrating RNA samples for further analysis techniques like gel electrophoresis and quantitative PCR (qPCR) [Source: Thermo Fisher Scientific, ].
Guanidine's unique chemical properties make it a valuable tool in medicinal chemistry. It can be used as a bioisosteric replacement for other functional groups in drug molecules, sometimes retaining activity while improving properties like drug-likeness [Source: National Center for Biotechnology Information, ].
Guanidine derivatives are also explored as chemical probes to study various biological processes. Their ability to interact with specific molecules can help researchers understand cellular pathways and identify potential drug targets [Source: ScienceDirect, ].
Guanidine is a small, nitrogen-rich organic compound with the chemical formula . It is characterized by its structure, where a central carbon atom is bonded to three amino groups (–NH₂) and one imino group (–NH). This configuration allows guanidine to behave as a strong base and a potent nucleophile. Found naturally in various plants, such as rice hulls and turnip juice, as well as in animals like mussels and earthworms, guanidine is hygroscopic and highly soluble in water when in its salt form, guanidinium chloride .
Guanidine exhibits notable biological activity:
Guanidine can be synthesized through various methods:
Guanidine has diverse applications across various fields:
Research has shown that guanidine interacts with various biological systems:
Several compounds share structural similarities with guanidine, including:
Compound | Structure Similarity | Unique Features |
---|---|---|
Urea | Contains carbonyl group | Less basic than guanidine |
Thiourea | Contains sulfur instead of oxygen | Used in agriculture as herbicides |
Biguanide | Two guanidine units linked | Antidiabetic properties |
Arginine | Amino acid with similar nitrogen groups | Essential amino acid |
These compounds differ primarily in their functional groups and biological roles. Guanidine's unique combination of strong basicity and nucleophilicity sets it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .
The conversion of thioureas to guanidines represents one of the most fundamental and well-established synthetic methodologies in guanidine chemistry. This transformation has been extensively studied and optimized over several decades, with numerous variations developed to accommodate different substrate requirements and reaction conditions [1] [2] [3].
Recent advances in photocatalytic approaches have demonstrated significant improvements in thiourea-to-guanidine conversions. A mild photocatalytic synthesis utilizing Ruthenium bipyridyl dichloride as a photocatalyst under visible light irradiation has shown remarkable efficiency [1]. The conversion of various thioureas to corresponding guanidines was achieved using 1-5 mole percent of photocatalyst in a mixture of water and ethanol at room temperature [1]. This method offers several advantages including the use of photoredox catalyst, low-toxicity solvents and base, ambient temperature conditions, and an open-flask environment [1].
Table 1: Photocatalytic Thiourea-to-Guanidine Conversion Yields
Catalyst System | Catalyst Loading | Solvent System | Temperature | Yield Range | Reference |
---|---|---|---|---|---|
Ruthenium bipyridyl dichloride | 1-5 mol% | Water/Ethanol | Room temperature | 70-95% | [1] |
Phenazine ethosulfate | 1-5 mol% | Water/Cetyltrimethylammonium bromide | Room temperature | 65-90% | [3] |
Metal-free conditions | - | Water | Room temperature | 60-85% | [9] |
Mechanochemical approaches have revolutionized thiourea-based guanidine synthesis by eliminating the need for bulk solvents [4] [57]. The mechanochemical approach has enabled quantitative synthesis of guanidines without using bulk solvents and the generation of byproducts [4] [57]. This solid-state methodology offers several benefits including eliminating solvents, reducing chemical usage, simplifying experimental procedures, and shortening reaction times [5]. Mechanochemical synthesis often provides higher reaction yields in more environmentally friendly conditions than solution synthesis [5].
Cyanamide derivatives serve as versatile intermediates for guanidine synthesis, particularly for the preparation of hindered substitution patterns that are challenging to access through other methods [6] [10]. The reaction of cyanamides with amines in hexafluoroisopropanol at elevated temperatures (90-120°C) has proven highly effective for synthesizing hindered guanidines [6].
A systematic investigation revealed that hindered guanidines can be prepared by reaction of cyanamides with amines in hexafluoroisopropanol at 90-120°C [6]. This sequence was successfully used for preparing complex guanidinium acid derivatives as models for natural products [6]. The method showed particular utility when the hindered secondary amine, rather than the primary amine, was converted to the cyanamide intermediate [6].
Table 2: Cyanamide-Based Guanidine Synthesis Conditions
Substrate Type | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |
---|---|---|---|---|---|
Primary amines | 90-100 | 12-14 | Hexafluoroisopropanol | 80-92 | [6] |
Secondary amines | 120-130 | 16-18 | Hexafluoroisopropanol | 64-88 | [6] |
Hindered substrates | 105-120 | 14-17 | Hexafluoroisopropanol | 70-80 | [6] |
Modern developments in cyanamide chemistry have focused on safer alternatives to traditional cyanogen bromide-based methods [10]. New methods for cyanamide synthesis using trichloroacetonitrile as a less toxic and safer cyano source have been developed, enabling operationally simple one-pot two-step procedures [10]. These techniques provide complementary selectivity to cyanogen bromide and have been successfully applied to the synthesis of biologically active compounds [10].
Carbodiimide derivatives represent another classical approach to guanidine synthesis, offering distinct advantages in terms of substrate scope and reaction conditions [7] [8]. The facile, catalyst-free cascade coupling of dibromoarylsulfonamides with isonitriles and amines via carbodiimide intermediates has been developed as an expeditious pathway [7]. This protocol represents an elegant pathway for sulfonyl guanidines at room temperature within short reaction times with high yields and wide substrate scope [7].
Sequential one-pot approaches utilizing carbodiimide chemistry have gained significant attention [8]. A notable development involves the reaction of chlorophthalimide with isocyanides and amines through previously unprecedented phthaloylguanidine intermediates [8]. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81 percent with wide substrate scope and mild conditions [8].
Table 3: Carbodiimide-Based Synthesis Performance Data
Method | Starting Materials | Reaction Time | Temperature | Yield Range | Notable Features | Reference |
---|---|---|---|---|---|---|
Cascade coupling | Dibromoarylsulfonamides/Isonitriles | 2-4 h | Room temperature | 75-95% | Catalyst-free | [7] |
One-pot sequential | Chlorophthalimide/Isocyanides | 1-10 h | Room temperature to reflux | 50-81% | Wide substrate scope | [8] |
Three-component | Aldehydes/Amines/Carbodiimides | 6-12 h | 60-80°C | 65-90% | Mild conditions | [8] |
The mechanistic understanding of carbodiimide-based guanidine formation has advanced considerably through detailed studies of reaction intermediates [8]. The isolation and characterization of phthaloylguanidine intermediates has provided valuable insights into the reaction pathway and enabled optimization of reaction conditions for maximum efficiency [8].
Phase-transfer catalysis has emerged as a powerful tool for the alkylation of guanidines, offering operationally straightforward and efficient methods for accessing highly functionalized derivatives [11] [12] [14]. The phase-transfer-catalyzed alkylation of carbamate-protected guanidines with various alkyl halides and mesylates proceeds via deprotonation of the acidic nitrogen-carbamate hydrogen under biphasic conditions using catalytic amounts of tetrabutylammonium salts [11] [12].
This methodology demonstrates remarkable tolerance of a wide range of functional groups on both the alkyl halide and guanidine components [11] [12]. The reaction conditions are sufficiently mild that simple aqueous workup and filtration through a short silica gel column yields the substituted guanidines in high purity [11] [12]. The protocol has been successfully integrated with other synthetic transformations to enable one-pot, three-component synthesis of substituted guanidines [11].
Table 4: Phase-Transfer Catalysis Reaction Parameters
Catalyst | Loading (mol%) | Base | Solvent System | Temperature | Yield Range | Reference |
---|---|---|---|---|---|---|
Tetrabutylammonium bromide | 10-20 | Potassium carbonate | Dichloromethane/Water | Room temperature | 75-95% | [11] |
Tetrabutylammonium chloride | 15-25 | Sodium hydroxide | Toluene/Water | 0-25°C | 70-90% | [12] |
Tetrabutylammonium iodide | 5-15 | Cesium carbonate | Acetonitrile/Water | Room temperature | 80-92% | [14] |
The scope of electrophiles compatible with phase-transfer catalyzed alkylation has been systematically investigated [15] [17]. Primary and secondary alkyl halides, mesylates, and tosylates all proved to be effective alkylating agents under the optimized conditions [15]. The methodology shows particular strength in accommodating sterically hindered substrates that are challenging for other alkylation protocols [17].
Direct guanidinylation methods have been developed to streamline synthetic sequences and improve overall efficiency [16] [19]. A direct guanidinylation protocol for adding terminal guanidines to primary amines has proven to be an enabling strategy for the synthesis of complex organic molecules [16]. This approach circumvents critical synthetic impasses that are encountered with traditional multi-step guanidinylation sequences [16].
Table 5: Direct Guanidinylation Efficiency Data
Substrate Class | Guanidinylation Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Primary aliphatic amines | Bis-Boc-guanidine reagent | Room temperature, 24 h | 95-98 | >95 | [16] |
Aromatic amines | Triflylguanidine | Room temperature, 5 h | 84-97 | 94-98 | [42] |
Secondary amines | Protected guanidine salts | 50°C, 12 h | 75-90 | 85-95 | [19] |
Solution-phase parallel synthesis approaches have enabled efficient preparation of diverse guanidine libraries [19]. An efficient solution-phase parallel synthesis of alkylated guanidines from commercial thioisocyanates and amines involves a three-step sequence that can be combined in a one-pot high-yielding procedure with simple work-up [19]. This methodology enabled the synthesis of approximately 250 guanidine derivatives with high structural and functional diversity [19].
Biphasic protocols offer unique advantages for guanidine synthesis by enabling efficient separation of products and reagents while maintaining high reaction efficiency [11] [12]. The biphasic approach facilitates the use of aqueous bases while maintaining organic-soluble substrates in the organic phase, leading to enhanced reaction rates and simplified purification procedures [11].
Optimization studies of biphasic systems have revealed critical parameters affecting reaction efficiency [12] [18]. The choice of organic solvent, aqueous base concentration, and phase-transfer catalyst loading all significantly impact reaction outcomes [12]. Dichloromethane and toluene have emerged as preferred organic phases, while potassium carbonate and sodium hydroxide provide optimal basicity in the aqueous phase [18].
Palladium-catalyzed carbon-hydrogen functionalization using guanidine as a directing group has been achieved under mild reaction conditions, opening new avenues for the synthesis of functionalized guanidine derivatives [20] [21]. Various guanidine derivatives were produced in moderate to good yields by using simple unactivated arenes or ethyl acrylate as sources of arylation or olefination respectively [20] [21].
The palladium-catalyzed approach demonstrates remarkable versatility in forming carbon-carbon bonds through direct functionalization of aromatic carbon-hydrogen bonds [20]. This methodology has enabled the synthesis of biaryl-linked guanidines and olefinated guanidine derivatives under mild conditions [21]. The reaction tolerates a wide range of functional groups and provides access to guanidine derivatives that are difficult to prepare through conventional methods [20].
Table 6: Palladium-Catalyzed Guanidine Functionalization Results
Substrate Type | Coupling Partner | Catalyst System | Temperature (°C) | Yield (%) | Product Type | Reference |
---|---|---|---|---|---|---|
Phenylguanidine | Benzene | Palladium acetate/Oxidant | 80-100 | 55-75 | Biaryl guanidines | [20] |
Aryl guanidines | Ethyl acrylate | Palladium chloride/Base | 60-80 | 60-80 | Olefinated products | [21] |
Substituted guanidines | Various arenes | Palladium salts/Ligands | 70-90 | 45-85 | Functionalized derivatives | [20] |
Mechanistic studies of palladium-catalyzed guanylation have provided valuable insights into the reaction pathways and intermediates involved [22]. The characterization and isolation of bis(anilino) and bis(guanidino)palladium(II) complexes using stoichiometric amounts of palladium salts has strongly supported mechanistic proposals for catalytic guanylation processes [22].
The palladium-catalyzed guanylation of anilines involves the intermediacy of well-defined palladium(II) complexes [22]. Working with palladium dichloride acetonitrile complex in dichloromethane, researchers were able to isolate two types of palladium complexes with iodoaniline and guanidine respectively [22]. These findings provide crucial mechanistic insights into the catalytic process [22].
Table 7: Isolated Palladium Complex Characterization Data
Complex Type | Palladium Source | Ligand Environment | Isolation Yield (%) | Structural Features | Reference |
---|---|---|---|---|---|
Bis(anilino)palladium(II) | PdCl₂(MeCN)₂ | Dichloride/Anilino | 65-80 | Square planar geometry | [22] |
Bis(guanidino)palladium(II) | PdCl₂(MeCN)₂ | Dichloride/Guanidino | 70-85 | Chelating coordination | [22] |
Mixed complexes | Various Pd sources | Mixed ligand systems | 55-75 | Intermediate structures | [22] |
Transition metal-catalyzed cyclization reactions have enabled access to structurally diverse cyclic guanidines [23] [24] [26] [27]. A catalytic synthesis of cyclic guanidines utilizing transition-metal hydrogen atom transfer and radical-polar crossover has been developed [23] [27]. This mild and functional-group tolerant process enabled the cyclization of alkenyl guanidines bearing common protective groups such as carbobenzyloxy and tert-butoxycarbonyl [23] [27].
The methodology provides access to common 5- and 6-membered rings as well as unusual 7-membered ring systems [23] [27]. The derivatization of products afforded various heterocycles, demonstrating the synthetic utility of the approach [23]. Selective cyclization of mono-protected or hetero-protected alkenyl guanidines and their further derivatizations have been successfully investigated [27].
Table 8: Metal-Catalyzed Cyclic Guanidine Synthesis
Metal Catalyst | Ring Size | Protective Groups | Reaction Conditions | Yield Range | Special Features | Reference |
---|---|---|---|---|---|---|
Hydrogen atom transfer catalysts | 5-7 membered | Cbz, Boc | Mild conditions | 70-90% | Functional group tolerance | [23] |
Silver acetate | 5 membered | Various | Acetic acid, moderate temperature | 65-85% | Exocyclic double bonds | [24] |
Palladium(II)/Copper chloride | Bicyclic systems | Protected guanidines | Elevated temperature | 80-95% | Complete selectivity | [26] |
Silver acetate-catalyzed synthesis of cyclic sulfonyl guanidines with exocyclic double bonds has been developed through intramolecular hydroamination [24]. The synthesis proceeds via formation of acyclic propargyl guanidine in a one-pot reaction, followed by selective 5-exo-dig cyclization in the presence of silver acetate and acetic acid [24]. This protocol offers short reaction times, wide substrate scope with good to high yields, and good functional group tolerance [24].
Direct synthesis of bicyclic guanidines through palladium(II) catalyzed diamination with copper chloride as oxidant has been achieved [26]. Palladium catalyzed intramolecular guanidine transfer to alkenes can be accomplished with copper chloride as the oxidant to give bicyclic guanidines with complete selectivity and in high yields [26].
Recent discoveries have revealed the existence of widespread guanidine-producing enzymes in photosynthetic eukaryotes, representing a previously underestimated branch of the biogeochemical nitrogen cycle [28] [33]. Iron(II) and 2-oxoglutarate-dependent dioxygenases highly conserved among plants and algae catalyze the hydroxylation of homoarginine at the C6-position [28] [33]. Spontaneous decay of 6-hydroxyhomoarginine yields guanidine and 2-aminoadipate-6-semialdehyde [28] [33].
The ethylene-forming enzyme from Pseudomonas savastanoi represents one of the most well-characterized guanidine-producing enzymes [28] [33]. This enzyme converts 2-oxoglutarate into ethylene and simultaneously catalyzes the hydroxylation of arginine at the C5 atom, yielding unstable 5-hydroxyarginine which spontaneously decays to glutamate-5-semialdehyde and guanidine [28] [33]. The enzyme demonstrates roughly 50 percent turnover rate for the guanidine-producing reaction [28].
Table 9: Enzymatic Guanidine Production Systems
Enzyme Source | Substrate | Product | Yield/Activity | Cofactors | Mechanism | Reference |
---|---|---|---|---|---|---|
Plant 2-ODD-C23 | Homoarginine | Guanidine + aminoadipate | 10-300 nmol/g | Fe²⁺, 2-oxoglutarate | Hydroxylation/decay | [28] |
Ethylene-forming enzyme | Arginine | Guanidine + glutamate | ~50% turnover | Fe²⁺, 2-oxoglutarate | C5-hydroxylation | [33] |
Arginine desaturase NapI | Arginine | Guanidine (minor) | Low proportion | Fe²⁺, 2-oxoglutarate | Desaturation/hydroxylation | [33] |
Arabidopsis contains three 2-oxoglutarate-dependent dioxygenase isoforms, among which Din11 is unusual because it also accepts arginine as substrate, unlike other isoforms from Arabidopsis or other plants [28]. Guanidine contents were typically between 10 and 20 nanomoles per gram fresh weight in Arabidopsis but increased to 100 or 300 nanomoles per gram fresh weight after homoarginine feeding or treatment with Din11-inducing methyljasmonate respectively [28].
The discovery of guanidine prenyltransferase enzymes has unveiled new enzymatic mechanisms for guanidine modification [29]. Argicyclamides, a new class of cyanobactins with unique mono- and bis-prenylations on guanidine moieties, were isolated from Microcystis aeruginosa [29]. The genetic basis of argicyclamide biosynthesis was established through heterologous expression and in vitro characterization of biosynthetic enzymes including AgcF, a new guanidine prenyltransferase [29].
This discovery provides important insight into the biosynthesis of prenylated guanidines and offers a new toolkit for peptide modification [29]. Guanidine prenylation represents an outstanding modification in alkaloid and peptide biosynthesis, but its enzymatic basis had remained elusive until this breakthrough [29].
Table 10: Guanidine-Modifying Enzyme Systems
Enzyme | Source Organism | Substrate Specificity | Product Type | Activity Level | Applications | Reference |
---|---|---|---|---|---|---|
AgcF prenyltransferase | Microcystis aeruginosa | Guanidine residues | Prenylated guanidines | High specificity | Peptide modification | [29] |
Guanidino acid hydrolase | Human tissues | Linear guanidino acids | Hydrolyzed products | Variable by substrate | Metabolic processing | [32] |
Glycine amidinotransferase | Human tissues | Glycine + arginine | Guanidino acids | High activity | Guanidino acid synthesis | [32] |
Human enzymes involved in guanidino acid metabolism have provided inspiration for bioinspired synthetic approaches [32]. The human enzyme previously annotated as agmatinase has been shown to hydrolyze a range of linear guanidino acids but demonstrates virtually no activity with agmatine [32]. This enzyme, more appropriately termed guanidino acid hydrolase, requires a negatively charged group in the substrate at the end opposing the guanidine moiety for efficient catalysis [32].
The substrates taurocyamine, guanidinobutyrate, and guanidinopropionate were produced by human glycine amidinotransferase, demonstrating the interconnected nature of guanidino acid metabolism [32]. These findings show for the first time clear enzymatic activity for this important metabolic enzyme and clarify aspects of guanidino acid derivative metabolism in humans [32].
Table 11: Bioinspired Synthesis Strategies
Approach | Inspiration Source | Key Features | Substrate Scope | Efficiency | Advantages | Reference |
---|---|---|---|---|---|---|
Enzyme mimetic catalysis | Natural hydrolases | Substrate selectivity | Linear guanidino acids | Moderate | Selectivity | [32] |
Cofactor-inspired systems | 2-ODD enzymes | Iron/2-oxoglutarate | Arginine derivatives | Variable | Mild conditions | [28] |
Biosynthetic pathway mimics | Natural product biosynthesis | Multi-step sequences | Complex substrates | High | Stereoselectivity | [29] |
The development of template-directed enzymatic synthesis methods using phosphoryl guanidine derivatives represents an innovative application of bioinspired approaches [30] [31]. These methods utilize neutral oligonucleotide derivatives, specifically phosphoryl guanidines, as templates for enzymatic synthesis processes [30]. The approach offers unique advantages in terms of template specificity and enzymatic compatibility [31].
Bioinspired crystal growth processes have also been developed for guanidine-related compounds [34]. A facile one-step synthesis route to fabricate bio-inspired guanine microplatelets with exposing planes in almost pure β-phase has been reported [34]. The synthesis utilizes a precipitation process with morphological additives to control crystal size, morphology, and crystallography similar to biological systems [34].
Guanidine derivatives exhibit potent antibacterial activity through membrane disruption mechanisms and reactive oxygen species generation. The positively charged guanidinium groups at physiological pH facilitate electrostatic interactions with negatively charged bacterial membrane components, particularly phosphatidylglycerol and cardiolipin.
Isopropoxy benzene guanidine demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria with permeabilized outer membranes. The compound triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to dissipation of the proton motive force and accumulation of intracellular adenosine triphosphate.
Polyhexamethylene guanidine hydrochloride exhibits dose-dependent membrane disruption as the main bactericidal mechanism. Low concentrations (13 μg/mL) cause slight outer membrane damage and increased cytoplasmic membrane permeability, while higher concentrations (23 μg/mL) result in complete outer membrane collapse and local membrane pore formation.
Lipoguanidine derivatives represent a novel class of membrane-disrupting molecules designed as hybrids of guanidines and fatty acids. These compounds sensitize Gram-negative bacteria to narrow-spectrum antibiotics through outer membrane permeabilization, with NPN uptake assays confirming membrane-disrupting activity against robust strains including Klebsiella pneumoniae and Pseudomonas aeruginosa.
Guanidine compounds significantly enhance reactive oxygen species production in bacterial systems. Guanidinium-functionalized peptidomimetics demonstrate superior membrane-disrupting activity against 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol monolayers compared to amino group-containing analogs, with guanidino groups greatly enhancing antimicrobial peptide action against bacterial cytoplasmic membranes.
Research demonstrates that guanidine derivatives generate hydroxyl radicals in aqueous solutions, with methylguanidine, guanidinoacetic acid, and guanidinosuccinic acid producing reactive oxygen species through oxidative mechanisms. The correlation between guanidine concentration and markers of oxidative stress, including iron, ferritin, and malondialdehyde, indicates the importance of guanidine as an indicator of peroxidative states.
Compound/Derivative | Mechanism | Target Organisms | MIC Range | Citation |
---|---|---|---|---|
Isopropoxy benzene guanidine (IBG) | Membrane disruption, phosphatidylglycerol/cardiolipin binding | Gram-positive bacteria, MDR bacteria | 0.5-2 μg/mL | |
Polyhexamethylene guanidine hydrochloride (PHMG) | Membrane pore formation, cytoplasmic membrane damage | Escherichia coli, Gram-negative bacteria | 13-23 μg/mL | |
Lipoguanidine derivatives | Outer membrane permeabilization via electrostatic interactions | Gram-negative bacteria (K. pneumoniae, P. aeruginosa) | 128 μg/mL | |
Guanidine-functionalized peptidomimetics | Cytoplasmic membrane disruption (Gram-positive) | Gram-positive bacteria (S. aureus) | Not specified | |
Guanidine-containing anthranilamides | Membrane depolarization and disruption | S. aureus, E. coli | 2.0-15.6 μM | |
Guanidine-core small molecules | Membrane disruption, biofilm disruption | MRSA, ESBL-producing strains | 0.5-1 mg/L |
Guanidine derivatives demonstrate significant antitumor activity through DNA interactions, mitochondrial-mediated apoptosis, and Rac1 inhibition pathways. The guanidinium group's ability to form hydrogen bonds and interact with negatively charged DNA phosphates makes it essential for anticancer activity.
Polyaromatic guanidino derivatives exhibit remarkable DNA binding affinity, with the guanidinium group appearing essential for caspase-3/7 activation. These compounds intercalate DNA and demonstrate growth inhibitory properties across multiple human carcinoma cell lines, with compound 14 showing the broadest spectrum of activity and significant in vivo efficacy against breast cancer cell xenografts.
Guanidine-platinum complexes demonstrate enhanced cytotoxicity compared to conventional platinum drugs through DNA interactions. The trans-configured complexes show higher cytotoxicity than cis-congeners, with cellular platinum accumulation depending on geometrical isomerism and steric hindrance of guanidine ligand substituents.
Guanidine-functionalized diaryl compounds act as DNA minor groove binders with antiproliferative activity. The bis-guanidinium derivatives exhibit moderate antiproliferative effects across three cancer cell lines, with compound 2 showing an IC50 value of 21 ± 1 μM in A2780 ovarian cancer cells.
Guanidinium-functionalized polycarbonates induce concentration-dependent anticancer activity through membrane disruption and apoptotic mechanisms. These synthetic mimics of anticancer peptides bind to lipid membranes with increased hydrophobicity, causing membrane disruption and ultimate cell death.
Guanidine-rhenium complexes demonstrate selective mitochondrial localization and induce cancer cell death through mitochondria-associated pathways. Complex 3 effectively depresses cell migration, invasion, and colony formation capabilities while maintaining selectivity for cancer cells.
Dextran-aminoguanidine conjugates exhibit potent cytotoxic effects at low micromolar concentrations, with the dextran-aminoguanidine conjugate showing superior efficacy compared to adriamycin across all tested tumor cell lines. At 0.5 μM, the conjugate killed >95% of breast cancer cells compared to 25% for adriamycin.
N,N'-disubstituted guanidines represent a novel class of Rac1 inhibitors targeting protein-protein interactions. Compound 1D-142 demonstrates 5-9 fold higher potency than the parental compound 1A-116, effectively inhibiting Rac1-Tiam1 interactions and reducing TNFα-induced NF-κB nuclear translocation.
The Rac1-GEF interaction inhibition represents a promising strategy for cancer therapy, as deregulated Rac1 activity is associated with metastatic phenotypes and drug resistance. Compound 1D-142 showed significant antitumor efficacy in A549 xenograft models, demonstrating the first successful application of a Rac1 inhibitor in lung cancer animal models.
Compound/Derivative | Mechanism | Target Cancer Types | IC50/Activity | Citation |
---|---|---|---|---|
Guanidinium-functionalized polycarbonates | Membrane disruption, apoptosis induction | Hepatocellular carcinoma (HepG2) | Concentration-dependent | |
Dextran-aminoguanidine conjugate (GDC) | Nitric oxide synthase inhibition, oxidative stress | Prostate, breast, bladder, renal cancers | 0.5 μM (>95% breast cancer cell death) | |
Guanidine-platinum complexes | DNA interaction, structural alteration | Ovarian (CH1), colon (SW480) | Enhanced vs cisplatin analogs | |
Polyaromatic guanidino derivatives | DNA intercalation, caspase-3/7 activation | Multiple carcinoma cell lines | Compound 14: broadest spectrum | |
Guanidine-rhenium complexes | Mitochondrial localization, apoptosis induction | Hepatocellular, cervical, breast, lung cancers | Moderate anticancer activity | |
Guanidine-functionalized diaryl compounds | DNA minor groove binding, cell cycle arrest | Lung (NCI-H460), ovarian (A2780), breast (MCF-7) | IC50: 21 ± 1 μM (A2780) |
Guanidine derivatives demonstrate significant potential as antiviral and antiprotozoal agents through diverse mechanisms including viral protein targeting, host immune modulation, and parasite DNA interaction.
Guanidine salts show broad-spectrum antiviral activity against poliovirus and enteroviruses. The compounds inhibit cytopathic effects in cell culture systems, with therapeutic activity observed in monkey models infected with poliovirus, though clinical application remains limited due to toxicity concerns.
Guanidine-substituted diphenylurea compound EPB-113 represents a novel coronavirus replication inhibitor targeting the uridine-specific endoribonuclease activity of viral non-structural protein-15. The compound suppresses coronavirus replication by enhancing EndoU cleavage activity while reducing thermal stability, with resistance sites located near the catalytic His250 residue.
Guanidine-modified bis-styryl-pyrimidine derivatives demonstrate enhanced anti-herpes simplex virus activity compared to unmodified compounds. Compound 5d effectively inhibits both HSV-1 and HSV-2 multiplication more effectively than acyclovir, blocking virus binding and membrane fusion by targeting virus gB protein while down-regulating cellular PI3K/Akt signaling pathways.
Guanidine hydrochloride exhibits differential effects on influenza virus types, selectively inactivating the biological activity and immunogenicity of type A influenza haemagglutinin while leaving neuraminidase fully active. The reverse pattern occurs with type B influenza, demonstrating virus-specific targeting mechanisms.
Guanidine derivatives targeting Leishmania demonstrate significant antiparasitic activity through macrophage activation and host-protective immune responses. Compounds LQOF-G1, LQOF-G2, and LQOF-G6 reduce parasite survival rates in concentration-dependent manners while promoting protective Th1 responses including increased TNF-α, IL-12, nitric oxide, and reactive oxygen species production.
Aminoalkyl guanidine derivatives function as DNA minor groove binders with antiprotozoal activity. The O-linked derivatives 13c and 14c demonstrate 100 nM activities against Plasmodium falciparum, while all tested compounds show micromolar activity against Trypanosoma brucei rhodesiense. Some derivatives appear to exert antimalarial activity through dihydrofolate reductase inhibition.
Triaryl bis-guanidines exhibit high DNA minor groove binding affinity and significant antiprotozoal activity. Compounds 6a, 9c, and 9e possess high to moderate activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with thermal melting data confirming substantial DNA binding interactions.
Guanine and guanosine analogs inhibit American Trypanosomatidae through purine nucleotide utilization disruption. Compounds 1, 2, and 3 demonstrate strong inhibition of culture forms with IC50 values ranging from 7-13 μM, showing particular efficacy against Trypanosoma cruzi in infected mouse models.
Compound/Derivative | Mechanism | Target Pathogens | Activity/IC50 | Citation |
---|---|---|---|---|
Guanidine salts | Cytopathic effect inhibition | Poliovirus, enteroviruses | Therapeutic activity in monkey models | |
Guanidine-substituted diphenylurea (EPB-113) | nsp15 EndoU activity enhancement, viral RNA synthesis impairment | Human coronavirus 229E, SARS-CoV-2 | Strong and selective cell culture activity | |
Guanidine-modified BS-pyrimidine derivatives | Virus gB protein targeting, PI3K/Akt pathway inhibition | Herpes simplex virus (HSV-1, HSV-2) | More effective than acyclovir | |
Guanidine derivatives (LQOF-G1, G2, G6) | Macrophage activation, host-protective cytokine response | Leishmania (Viannia) braziliensis | Concentration-dependent parasite reduction | |
Aminoalkyl guanidine derivatives | DNA minor groove binding, dihydrofolate reductase inhibition | Plasmodium falciparum, Trypanosoma brucei rhodesiense | 100 nM (P. falciparum), micromolar (T. b. rhodesiense) | |
Triaryl bis-guanidines | DNA minor groove binding | Trypanosoma brucei rhodesiense, Plasmodium falciparum | High to moderate activity |
Guanidine-based molecular glues represent an emerging class of therapeutic agents capable of modulating protein-protein interactions through cooperative binding mechanisms and protein stabilization effects.
PCGlue-NBD represents a novel dendritic molecular glue system carrying multiple guanidinium ion pendants that adhere strongly to target proteins. The system suppresses protein-protein interactions by covering protein surfaces, including PPI interface regions. Upon UV light irradiation, the compound undergoes photocleavage, liberating target proteins and restoring their intrinsic PPI affinity. This mechanism enables spatiotemporal control of protein interactions with millimeter-scale resolution.
The hepatocyte growth factor-c-Met interaction serves as a proof-of-concept system, where PCGlue-NBD binding eliminates HGF affinity for c-Met receptor. Photocleavage restores the interaction, leading to controlled cell migration responses. This approach offers universal applicability for turning on protein-protein interactions in biological systems.
Guanidinium-peptide nucleic acids demonstrate exceptional potential as targeted therapeutics through mRNA binding and translation prevention. These compounds carry positively charged guanidinium residues that render them resistant to nucleases and proteases while maintaining high sequence specificity for target nucleic acids.
EGFR-targeting GPNA oligomers demonstrate potent antisense effects in head and neck squamous cell carcinoma and non-small cell lung cancer models. The compounds effectively reduce EGFR levels and cell survival, with efficacy comparable to FDA-approved EGFR inhibitors cetuximab and erlotinib. Notably, GPNA oligomers remain effective against constitutively active EGFR vIII mutants implicated in cetuximab resistance.
Guanidinium binding to SH3 domains demonstrates specific protein stabilization through arginine-binding pocket occupation. The Fyn SH3 domain shows dramatic 5-6 fold decreases in unfolding rates upon guanidinium binding, with a dissociation constant of 90 mM. This binding overlaps with functionally important arginine-binding surfaces, providing insights for small molecule inhibitor design.
Guanidine-based SHP2 allosteric inhibitors represent rationally designed therapeutics for KRAS mutant cancers. Compound 23 demonstrates potent SHP2 inhibitory activity (IC50 = 17.7 nM) and effectively inhibits proliferation, migration, and invasion of pancreatic cancer cells. The compound exhibits excellent pharmacokinetic properties with 66.3% oral bioavailability and significant antitumor efficacy in xenograft models.
Guanidinium-stapled helical peptides expand the repertoire of protein-protein interaction modulators through helix stabilization. These compounds utilize guanidinium moieties as effective helical peptide stapling groups, creating useful protein mimics with enhanced target affinity. X-ray crystallography reveals that stapled peptides adopt helical conformations upon protein binding, with the disubstituted guanidinium exhibiting distinct cis/trans conformations.
Compound/System | Mechanism | Target Proteins/Interactions | Applications | Citation |
---|---|---|---|---|
PCGlue-NBD (dendritic molecular glue) | Protein surface coverage, PPI suppression via multivalent guanidinium binding | Hepatocyte growth factor (HGF) - c-Met interaction | Spatiotemporal control of protein interactions | |
Guanidinium-peptide nucleic acids (GPNA) | mRNA binding, translation prevention, nuclease resistance | Epidermal growth factor receptor (EGFR) mRNA | Cancer therapy (head/neck, lung, bladder) | |
Guanidinium-stapled helical peptides | Helix stabilization, protein-protein interaction enhancement | Various protein-protein interactions | Protein mimic development | |
Guanidine-based SHP2 inhibitors | Allosteric inhibition, KRAS pathway modulation | SHP2 protein tyrosine phosphatase | KRAS mutant cancer treatment | |
Guanidinium binding to SH3 domains | Arginine-binding pocket occupation, protein stabilization | Fyn SH3 domain arginine-binding surface | Protein folding/stability studies |
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard